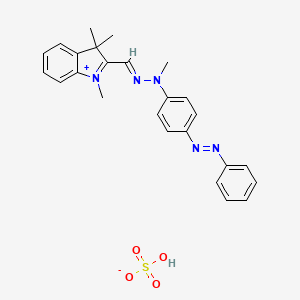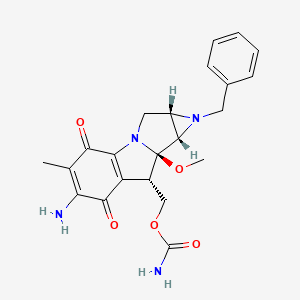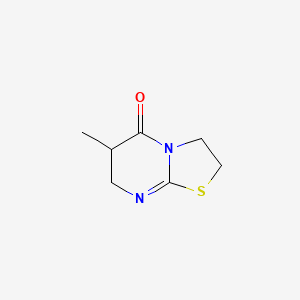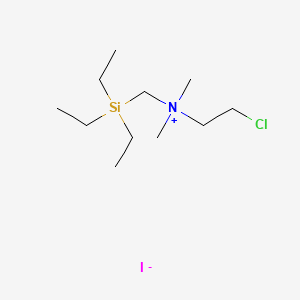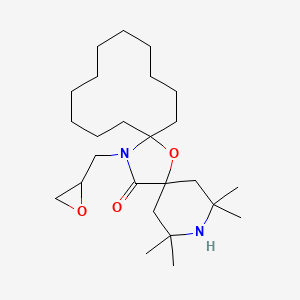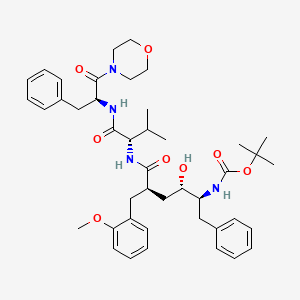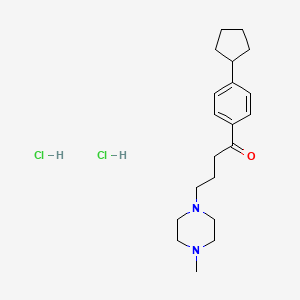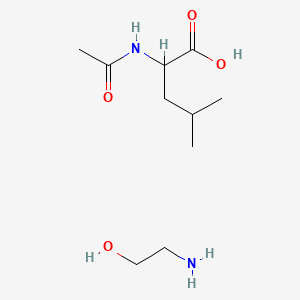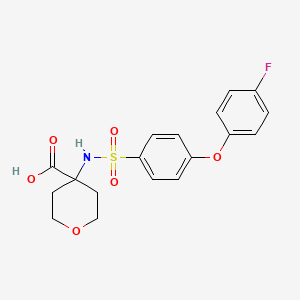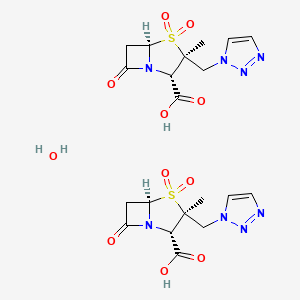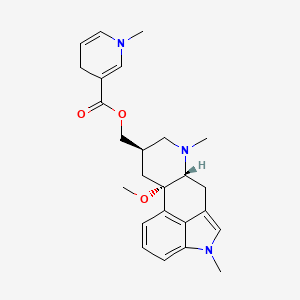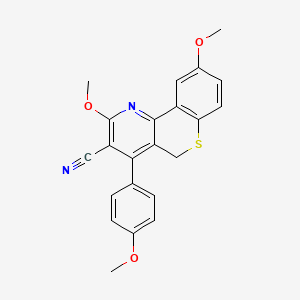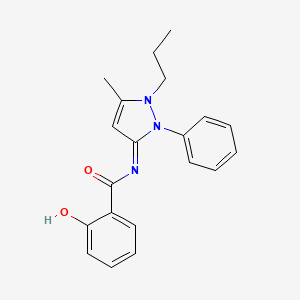
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with salicylamide under specific conditions. The reaction is usually catalyzed by a base such as sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
作用機序
The mechanism of action of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with molecular targets and pathways:
Free Radical Scavenging: Acts as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress.
Apoptosis Induction: Activates pro-apoptotic proteins such as Bax and caspase-3, leading to programmed cell death in cancer cells .
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
類似化合物との比較
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide can be compared with other similar compounds such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS) .
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits a broad spectrum of biological activities, including anti-inflammatory and antibacterial properties .
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
特性
CAS番号 |
96935-36-3 |
|---|---|
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-hydroxy-N-(5-methyl-2-phenyl-1-propylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-13-22-15(2)14-19(23(22)16-9-5-4-6-10-16)21-20(25)17-11-7-8-12-18(17)24/h4-12,14,24H,3,13H2,1-2H3 |
InChIキー |
RWTQXKUJLRYOGZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



